2-Cyclopropyl-2-methylmorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

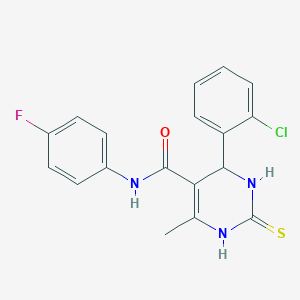

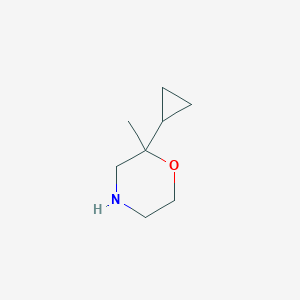

2-Cyclopropyl-2-methylmorpholine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is used for research purposes .

Synthesis Analysis

The synthesis of morpholines, including 2-Cyclopropyl-2-methylmorpholine, has seen significant progress recently. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds. The syntheses are often performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-2-methylmorpholine consists of a morpholine ring with a cyclopropyl group and a methyl group attached to the same carbon atom .Aplicaciones Científicas De Investigación

Synthesis of Spirocyclopropane Annelated Compounds

2-Cyclopropyl-2-methylmorpholine: plays a role in the synthesis of spirocyclopropane annelated compounds, which are important in organic chemistry for their biological activities. These compounds have shown potential in antifungal, antibacterial, and antiviral applications, as well as enzyme inhibition activities .

Development of pH- and Thermo-responsive Hydrogels

The compound is used in the creation of pH- and thermo-responsive hydrogels. These hydrogels can undergo phase transitions in response to changes in temperature or pH, making them valuable in biomedicine and sensor technology .

Amphibian Alkaloid Synthesis

It has been utilized in the total synthesis of amphibian alkaloids like (±)-pumiliotoxin C. These alkaloids are significant due to their biological properties, including their potential use as muscle relaxants or heart stimulants .

Mecanismo De Acción

Target of Action

It’s known that morpholine derivatives can interact with various biological targets

Mode of Action

It’s suggested that cyclopropyl derivatives might undergo an enzymatic cyclopropane ring opening reaction, leading to the formation of a covalent bond with a target enzyme . This interaction could result in changes to the enzyme’s function, potentially influencing various biological processes.

Biochemical Pathways

For instance, they can participate in the synthesis of α,β-unsaturated aldehydes via oxidation . The downstream effects of these interactions could include alterations in metabolic pathways and cellular functions.

Result of Action

The interaction of cyclopropyl derivatives with enzymes and other biological targets can potentially lead to changes at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-cyclopropyl-2-methylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(7-2-3-7)6-9-4-5-10-8/h7,9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDYLHAEIGUETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-methylmorpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881919.png)

![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)

![3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2881926.png)

![7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2881927.png)